

(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B1587505

[Get Quote](#)

In the landscape of asymmetric synthesis, the pursuit of catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity is paramount. Among the privileged chiral ligands that have shaped modern catalysis, **(S)-H8-BINAP**, the octahydro derivative of the venerable BINAP ligand, has emerged as a powerhouse, particularly in the realm of asymmetric hydrogenation. This technical guide provides an in-depth exploration of **(S)-H8-BINAP**, from its fundamental physicochemical properties and synthesis to its cutting-edge applications and the mechanistic intricacies that govern its remarkable catalytic prowess. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this exceptional ligand in their synthetic endeavors.

Core Characteristics of (S)-H8-BINAP

(S)-H8-BINAP, systematically named (S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral diphosphine ligand that possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone.^{[1][2]} The partial hydrogenation of the naphthalene rings, as compared to its parent compound BINAP, imparts a more rigid and defined chiral pocket around the metal center it coordinates. This structural modification is a key determinant of its enhanced catalytic performance in many reactions.

Molecular Structure and Physicochemical Properties

The unique three-dimensional architecture of **(S)-H8-BINAP** is central to its function. The C2-symmetric framework ensures the generation of a well-defined chiral environment when complexed with a transition metal.

Molecular Structure:

[Click to download full resolution via product page](#)

Caption: Ball-and-stick model of the **(S)-H8-BINAP** molecule.

Table 1: Physicochemical Properties of **(S)-H8-BINAP**

Property	Value	Reference
CAS Number	139139-93-8	[1] [2]
Molecular Formula	C ₄₄ H ₄₀ P ₂	[1] [2]
Molecular Weight	630.74 g/mol	[1] [2]
Appearance	White to off-white powder/crystals	
Synonyms	(S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, [(1S)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl]bis[diphenylphosphine]	[1] [2]

Synthesis of **(S)-H8-BINAP: A Step-by-Step Protocol**

The enantioselective synthesis of **(S)-H8-BINAP** is a critical process that ensures the high optical purity required for its applications in asymmetric catalysis. The most common and efficient route starts from the readily available and optically pure **(S)-BINOL** ((S)-1,1'-bi-2-naphthol). The synthesis involves two key transformations: conversion of the hydroxyl groups to a suitable leaving group (typically triflate) and subsequent nickel-catalyzed phosphination. The partial hydrogenation of the naphthalene rings is the final step.

Synthetic Workflow

Caption: Synthetic pathway for **(S)-H8-BINAP** starting from **(S)-BINOL**.

Detailed Experimental Protocol

Part A: Synthesis of (S)-BINOL ditriflate

- Reaction Setup: To a dried, argon-purged flask, add (S)-BINOL and dry dichloromethane.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Addition of Reagents: Slowly add pyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride. The causality behind the slow addition at low temperature is to control the exothermic reaction and prevent side product formation.
- Reaction: Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Part B: Synthesis of (S)-BINAP

- Catalyst Preparation: In a separate argon-purged flask, dissolve NiCl₂(dppe) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.
- Addition of Phosphine: Add diphenylphosphine to the catalyst mixture and heat to 100 °C. The pre-heating step is crucial for the formation of the active nickel(0) catalyst.
- Coupling Reaction: Add a solution of (S)-BINOL ditriflate in DMF to the hot catalyst solution.
- Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Isolation and Purification: Cool the reaction mixture and precipitate the product by adding methanol. The crude (S)-BINAP is collected by filtration and can be further purified by

recrystallization.

Part C: Synthesis of **(S)-H8-BINAP**

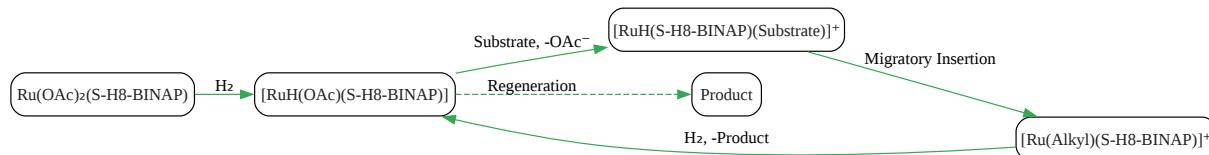
- **Hydrogenation Setup:** In a high-pressure autoclave, dissolve (S)-BINAP in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a catalytic amount of a ruthenium catalyst, for example, Ru/C.
- **Hydrogenation:** Pressurize the autoclave with hydrogen gas (typically 50-100 atm) and heat the reaction mixture. The elevated pressure and temperature are necessary to overcome the aromaticity of the naphthalene rings.
- **Reaction Completion and Isolation:** After the reaction is complete (monitored by the cessation of hydrogen uptake or by analytical techniques), cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.
- **Final Purification:** Concentrate the filtrate under reduced pressure to obtain crude **(S)-H8-BINAP**, which can be purified by recrystallization to yield the final product as a white solid.

Applications in Asymmetric Catalysis

(S)-H8-BINAP has proven to be a superior ligand to its parent, BINAP, in several catalytic asymmetric transformations, most notably in ruthenium-catalyzed hydrogenations. The increased flexibility and electron-donating ability of the phosphine groups in H8-BINAP are thought to contribute to its enhanced reactivity and enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The flagship application of **(S)-H8-BINAP** is in the ruthenium-catalyzed asymmetric hydrogenation of various unsaturated substrates. Complexes of the type $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-BINAP}]$ are highly effective for the hydrogenation of α,β - and β,γ -unsaturated carboxylic acids, delivering the corresponding saturated products with excellent enantioselectivities.^{[1][3]}


Table 2: Asymmetric Hydrogenation of Unsaturated Carboxylic Acids with $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-BINAP}]$

Substrate	Product	Enantiomeric Excess (ee)	Reference
Tiglic Acid	(S)-2-Methylbutanoic acid	>97%	[4][5]
(E)-2-Methyl-2-butenoic acid	(S)-2-Methylbutanoic acid	97%	[1]
Naproxen precursor	(S)-Naproxen	>97%	[6]

The superiority of the H8-BINAP-Ru(II) system over the BINAP-Ru(II) catalyst is particularly evident in the hydrogenation of sterically hindered substrates. For instance, in the hydrogenation of 2-methylcinnamic acid, the H8-BINAP-Ru(II) complex yields the product with a significantly higher enantiomeric excess compared to the BINAP-Ru(II) complex.[1]

Catalytic Cycle: A Monohydride Mechanism

The asymmetric hydrogenation of α,β -unsaturated carboxylic acids catalyzed by $\text{Ru}(\text{OAc})_2[\text{S}-\text{H8-BINAP}]$ is proposed to proceed via a monohydride mechanism.[3][4]

[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the Ru/(S)-H8-BINAP-catalyzed asymmetric hydrogenation.

Step-by-Step Mechanistic Explanation:

- Pre-catalyst Activation: The Ru(II) pre-catalyst, Ru(OAc)₂[(S)-H8-BINAP], reacts with molecular hydrogen to form a ruthenium monohydride species, which is the active catalyst.
- Substrate Coordination: The unsaturated carboxylic acid coordinates to the ruthenium hydride complex.
- Migratory Insertion: The olefinic double bond of the substrate inserts into the Ru-H bond. This step is stereodetermining, and the chiral environment created by the (S)-H8-BINAP ligand dictates the facial selectivity of the insertion.
- Hydrogenolysis: The resulting ruthenium alkyl intermediate reacts with another molecule of hydrogen to release the saturated product and regenerate the active ruthenium hydride catalyst, thus closing the catalytic cycle.

Rhodium-Catalyzed Asymmetric Reactions

While less common than its ruthenium counterparts, rhodium complexes of H8-BINAP have shown promise in asymmetric catalysis. For instance, they have been employed in asymmetric [2+2+2] cycloadditions and hydroformylation reactions.^{[7][8][9]} In hydroformylation, the electronic properties of the H8-BINAP ligand can influence the regioselectivity and enantioselectivity of the addition of a formyl group and a hydrogen atom across a double bond.

Palladium-Catalyzed Asymmetric Reactions

Palladium complexes bearing the H8-BINAP ligand have been utilized in asymmetric Heck reactions and Suzuki-Miyaura cross-coupling reactions.^{[10][11]} In the asymmetric Heck reaction, the chiral palladium catalyst directs the enantioselective formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. The unique steric and electronic properties of H8-BINAP can lead to high levels of enantiocontrol in these transformations.

Conclusion and Future Outlook

(S)-H8-BINAP has firmly established itself as a privileged ligand in the toolkit of the synthetic chemist. Its robust performance, particularly in ruthenium-catalyzed asymmetric hydrogenations, has enabled the efficient and highly enantioselective synthesis of a wide array of chiral molecules, including key intermediates for pharmaceuticals and fine chemicals. The enhanced catalytic activity and selectivity compared to its parent compound, BINAP,

underscore the profound impact that subtle ligand modifications can have on catalytic outcomes.

Future research in this area will likely focus on expanding the application of **(S)-H8-BINAP** to a broader range of asymmetric transformations and on the development of novel, even more effective catalysts based on the H8-BINAP scaffold. The continued exploration of its mechanistic intricacies will undoubtedly pave the way for the rational design of next-generation catalysts with unparalleled efficiency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. (S)-Ru(OAc)₂(H8-BINAP) | 374067-51-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-H8-BINAP = 94 139139-86-9 [sigmaaldrich.com]
- 8. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(S)-H8-BINAP: A Comprehensive Technical Guide for Asymmetric Catalysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587505#s-h8-binap-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b1587505#s-h8-binap-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com